1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC9671463
Molecular Formula: C18H20N2O4
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O4 |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 1-[2-(3-acetylindol-1-yl)acetyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H20N2O4/c1-12(21)15-10-20(16-5-3-2-4-14(15)16)11-17(22)19-8-6-13(7-9-19)18(23)24/h2-5,10,13H,6-9,11H2,1H3,(H,23,24) |
| Standard InChI Key | LEWQDDQQUNSUFU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCC(CC3)C(=O)O |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound features a 3-acetylindole core linked via an acetyl group to a piperidine-4-carboxylic acid moiety. The indole ring system, a privileged structure in drug discovery, is substituted at the 3-position with an acetyl group (), while the piperidine ring is functionalized with a carboxylic acid () at the 4-position . The canonical SMILES representation () highlights these substituents and their spatial arrangement.
Table 1: Key Physicochemical Properties
*Estimated using analogous piperidine-carboxylic acid derivatives .
Solubility and Stability
The carboxylic acid group enhances aqueous solubility compared to non-polar indole analogs, with an estimated logP of 1.24 . Stability under physiological conditions remains uncharacterized, though acetylated indoles are generally susceptible to hydrolysis under acidic or basic conditions.
Synthetic Strategies and Challenges
Proposed Synthesis Pathways
While no direct synthesis protocols are reported, retro-synthetic analysis suggests a multi-step approach:
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Indole Core Formation: Friedel-Crafts acylation of indole with acetyl chloride to yield 3-acetylindole.
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Acetylation: Reaction of 3-acetylindole with chloroacetyl chloride to introduce the acetyl spacer.
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Piperidine Coupling: Condensation of the acetylated indole with piperidine-4-carboxylic acid via amide bond formation, possibly using carbodiimide coupling agents (e.g., EDC/HOBt) .
Table 2: Reagents and Conditions for Key Steps
| Step | Reaction | Reagents/Conditions | Yield (Estimated) |
|---|---|---|---|
| 1 | 3-Acetylindole synthesis | AlCl₃, CH₂Cl₂, 0–5°C | 60–70% |
| 2 | Acetylation | Chloroacetyl chloride, DMF, RT | 50–65% |
| 3 | Amide coupling | EDC, HOBt, DIPEA, DCM | 40–55% |
Purification and Characterization
Purification likely involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. LC-MS and NMR would confirm structure .
Comparative Analysis with Structural Analogs
Brominated Indole Derivatives
The bromo-substituted analog 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid (CAS: N/A) demonstrates enhanced halogen bonding potential but reduced solubility (logP ≈ 2.18).
Table 3: Key Comparisons
| Parameter | Target Compound | 4-Bromo Analog |
|---|---|---|
| Molecular Weight | 328.4 g/mol | 365.22 g/mol |
| logP | 1.24 | 2.18 |
| Synthetic Complexity | Moderate | High (bromination step) |
Research Gaps and Future Directions
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In Vivo Pharmacokinetics: No data on bioavailability, metabolism, or toxicity.
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Target Validation: Requires experimental confirmation of kinase/receptor binding.
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Structure-Activity Relationships (SAR): Systematic modification of acetyl/piperidine groups to optimize potency.
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